N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a benzodioxole moiety linked to a methyl group, which is further connected via a sulfanyl bridge to a [1,2,4]triazolo[4,3-a]quinoxaline core.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c25-17(20-8-12-5-6-15-16(7-12)27-11-26-15)9-28-19-18-23-21-10-24(18)14-4-2-1-3-13(14)22-19/h1-7,10H,8-9,11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWOIERRTVBXSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC4=CC=CC=C4N5C3=NN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Triazoloquinoxaline Ring: This can be achieved by reacting 1,2-diaminobenzene with a suitable triazole precursor under acidic conditions.
Coupling Reaction: The benzodioxole and triazoloquinoxaline intermediates are then coupled using a thiol-based linker to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or benzodioxoles.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: The compound may inhibit enzyme activity, modulate receptor function, or intercalate into DNA, thereby affecting cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Heterocyclic Core Impact
- Triazoloquinoxaline vs. Triazolobenzothiazole: The substitution of quinoxaline (a bicyclic system with two nitrogen atoms) with benzothiazole (a sulfur- and nitrogen-containing heterocycle) in the analog from may alter electronic properties and binding affinities. Quinoxalines are known for intercalation with DNA or inhibition of kinases, whereas benzothiazoles often exhibit antimicrobial or anticancer activities .
- Triazole-Furan Systems : The furan-containing triazole derivatives in demonstrated significant anti-exudative activity (comparable to diclofenac sodium at 8 mg/kg), suggesting that electron-rich heterocycles like furan enhance anti-inflammatory responses. The absence of such substituents in the target compound may limit its efficacy in similar applications .
Anti-Exudative Activity
The furan-triazole acetamides in reduced exudate formation by 38–45% at 10 mg/kg, outperforming diclofenac in some models. By contrast, the target compound’s triazoloquinoxaline core lacks the furan group, which may reduce its affinity for cyclooxygenase (COX) or other inflammatory mediators. However, the sulfanyl bridge could improve membrane permeability, a hypothesis requiring validation .
Cytotoxicity and Structural Complexity
The 1,3-oxazole derivatives in showed moderate cytotoxicity, likely due to their sulfonylphenyl groups. The target compound’s triazoloquinoxaline system, with its planar aromatic structure, may intercalate into DNA or inhibit topoisomerases, but this remains speculative without direct data .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity based on recent studies, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound features a benzodioxole moiety linked to a triazoloquinoxaline scaffold through a sulfanyl acetamide group. Its molecular formula is with a molecular weight of 419.4 g/mol. The chemical structure can be represented as follows:
Biological Activity Overview
Recent studies have explored the biological activity of this compound across various parameters, including cytotoxicity against cancer cell lines, antibacterial properties, and enzyme inhibition.
Cytotoxicity Studies
A significant focus has been on the compound's cytotoxic effects against different cancer cell lines. For instance:
- Cell Line A375 (Melanoma) : At a concentration of 10 µM, the compound demonstrated substantial cytotoxicity, reducing cell viability to approximately 6%, indicating strong antiproliferative activity compared to controls .
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| N-(2H-1,3-benzodioxol-5-yl)methyl... | A375 | 10 | 6 |
The mechanism by which this compound exerts its biological effects appears to involve the modulation of key signaling pathways associated with cell proliferation and survival. Specifically, it may inhibit pathways linked to angiogenesis and metastasis in cancer cells.
Antibacterial Activity
In addition to anticancer properties, the compound has shown promising antibacterial activity. Preliminary investigations indicated effectiveness against various bacterial strains, including Staphylococcus aureus . The structural features of the triazoloquinoxaline scaffold are believed to contribute to this activity through disruption of bacterial cell wall synthesis .
Case Studies and Research Findings
Several case studies have highlighted the compound's potential in drug development:
- Study on Triazoloquinoxaline Derivatives : A study explored various derivatives of the triazoloquinoxaline scaffold and their biological activities. Compounds similar to this compound exhibited notable cytotoxicity against A375 cells and were evaluated for structure-activity relationships (SAR) .
- In Vivo Efficacy : Animal models have been utilized to assess the in vivo efficacy of the compound. Results indicated significant tumor growth inhibition in xenograft models treated with the compound compared to controls .
Q & A
Q. What is the standard synthetic route for preparing this compound, and what critical steps ensure high yield and purity?
The synthesis typically involves coupling a benzodioxolylmethylamine intermediate with a triazoloquinoxaline-thiol derivative via a chloroacetyl chloride linker. Key steps include:
- Reagent addition : Dropwise addition of chloroacetyl chloride to the amine in dioxane with triethylamine as a base, maintaining 20–25°C to prevent side reactions .
- Workup : Dilution with water to precipitate the product, followed by recrystallization from ethanol-DMF to enhance purity .
- Characterization : Confirm structure via NMR (e.g., verifying methylene protons at δ 4.2–4.5 ppm for the acetamide linkage) and elemental analysis .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- 1H/13C NMR : Identify protons on the benzodioxole (δ 5.9–6.8 ppm) and quinoxaline (δ 7.5–8.3 ppm) moieties, and confirm the acetamide’s methylene group .
- Mass spectrometry : Use high-resolution MS to verify molecular weight (e.g., expected [M+H]+ peak).
- Elemental analysis : Ensure C, H, N, and S percentages align with theoretical values (±0.3% tolerance) .
Q. What biological activities have been reported for this compound, and what assays are used?
- Anticancer activity : Evaluated via cytotoxicity assays (e.g., MTT) against cancer cell lines, with IC50 values compared to reference drugs like cisplatin .
- Anticonvulsant potential : Tested in rodent seizure models (e.g., maximal electroshock test) to measure GABAergic modulation .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis yield and reduce byproducts?
- Factorial design : Screen variables (e.g., temperature, solvent ratio, stoichiometry) to identify critical parameters. For example, triethylamine concentration may significantly influence acetylation efficiency .
- Response surface methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 1:1.1 molar ratio of amine to chloroacetyl chloride at 22°C) .
- Validation : Confirm reproducibility across 3–5 batches, analyzing purity via HPLC (>95%) .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Orthogonal assays : Cross-validate anticancer activity using both MTT and clonogenic assays to rule out false positives from metabolic interference .
- Target specificity profiling : Use kinase inhibition panels or receptor-binding assays (e.g., GABA-A receptor binding for anticonvulsant activity) to clarify mechanisms .
- Structural analogs : Compare activity of derivatives (e.g., replacing benzodioxole with phenyl groups) to isolate pharmacophoric motifs .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?
- Substituent variation : Modify the benzodioxole’s methyl group (e.g., halogenation or alkylation) and monitor changes in logP (lipophilicity) and IC50 .
- Bioisosteric replacement : Replace the triazoloquinoxaline sulfur with oxygen or selenium to assess impact on binding affinity .
- Computational docking : Map interactions with target proteins (e.g., quinoxaline binding to ATP pockets in kinases) using AutoDock Vina .
Q. How can molecular dynamics (MD) simulations enhance understanding of this compound’s mechanism?
- Binding stability : Run 100-ns MD simulations to analyze ligand-protein interactions (e.g., hydrogen bonds between acetamide and kinase catalytic lysine) .
- Free energy calculations : Use MM-PBSA to quantify binding energy contributions (e.g., van der Waals vs. electrostatic forces) .
- Conformational sampling : Identify dominant binding poses and compare with X-ray crystallography data (if available) .
Methodological Guidance
Q. How should researchers design assays to evaluate potential off-target effects?
- Selectivity panels : Test against >50 unrelated enzymes/receptors (e.g., CYP450 isoforms, serotonin receptors) to identify off-target interactions .
- Toxicogenomics : Use RNA-seq to profile gene expression changes in treated cells, focusing on apoptosis and stress-response pathways .
Q. What computational tools are recommended for predicting metabolic pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
